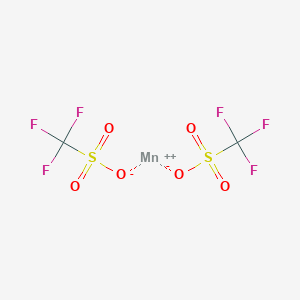
Manganesebis(trifluoromethanesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Manganesebis(trifluoromethanesulfonate) is typically prepared by reacting trifluoromethanesulfonic acid with anhydrous manganese salts, such as manganese chloride . The reaction is carried out in a polar solvent, and the product is purified by removing the solvent under reduced pressure . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities .
Análisis De Reacciones Químicas
Manganesebis(trifluoromethanesulfonate) is known for its catalytic properties in various organic reactions:
Oxidation Reactions: It catalyzes the oxidation of hydrocarbons, epoxidation, and C-H oxidation reactions.
Reduction Reactions: It can also facilitate reduction reactions, although this is less common.
Substitution Reactions: It is used in substitution reactions, particularly in the formation of organometallic compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various organic substrates for substitution reactions . The major products formed depend on the specific reaction but often include oxidized hydrocarbons and epoxides .
Aplicaciones Científicas De Investigación
Manganesebis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which manganesebis(trifluoromethanesulfonate) exerts its catalytic effects involves the activation of molecular oxygen or other oxidants, facilitating the transfer of oxygen atoms to the substrate . This process often involves the formation of manganese-oxo intermediates, which are highly reactive and can oxidize various organic substrates .
Comparación Con Compuestos Similares
Manganesebis(trifluoromethanesulfonate) is unique in its high catalytic efficiency and stability compared to other similar compounds. Some similar compounds include:
Zinc trifluoromethanesulfonate: Used in similar catalytic applications but with different reactivity profiles.
Iron(II) trifluoromethanesulfonate: Another catalyst with distinct properties and applications.
Nickel(II) bis(trifluoromethanesulfonimide): Used in organic synthesis but with different catalytic mechanisms.
These compounds share some similarities in their applications but differ in their specific reactivity and efficiency .
Propiedades
Fórmula molecular |
C2F6MnO6S2 |
|---|---|
Peso molecular |
353.08 g/mol |
Nombre IUPAC |
manganese(2+);trifluoromethanesulfonate |
InChI |
InChI=1S/2CHF3O3S.Mn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 |
Clave InChI |
HEYNLDRKZOOEDN-UHFFFAOYSA-L |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


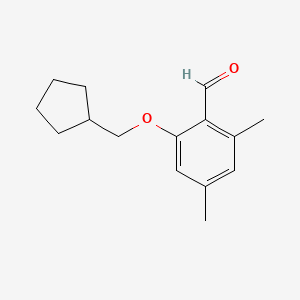
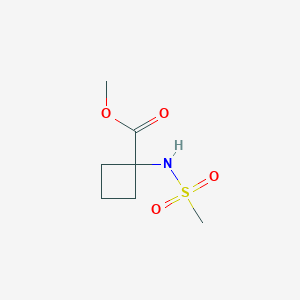

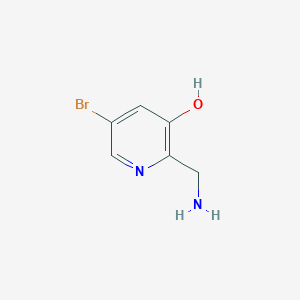
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13024520.png)
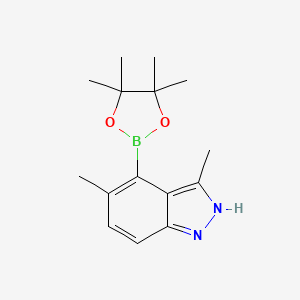
![tert-butyl-[(3Z)-3-[(2E)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13024531.png)
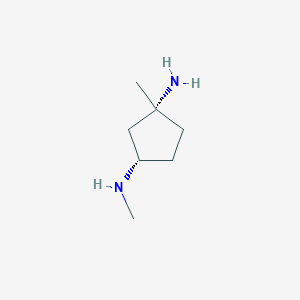
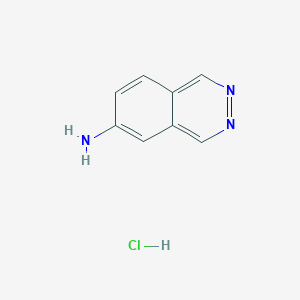
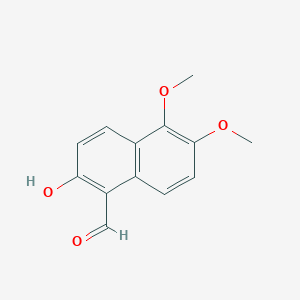
![Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13024551.png)

![7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)
![trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13024558.png)
